molecular formula C7H4BrClINO2 B14912315 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid

Cat. No.: B14912315
M. Wt: 376.37 g/mol
InChI Key: RQCHRGMNPYTZMT-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is a halogenated aromatic compound with a complex structure It contains multiple halogen atoms (bromine, chlorine, and iodine) and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable benzoic acid derivative, followed by the introduction of the amino group. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Halogenation Agents: Bromine, chlorine, and iodine sources are used for halogenation.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-iodobenzoic acid
  • 2-Amino-4-chloro-5-iodobenzoic acid
  • 2-Amino-3-bromo-5-iodobenzoic acid

Uniqueness

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and iodine atoms provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C7H4BrClINO2

Molecular Weight

376.37 g/mol

IUPAC Name

2-amino-3-bromo-4-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H4BrClINO2/c8-4-5(9)3(10)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13)

InChI Key

RQCHRGMNPYTZMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)Cl)Br)N)C(=O)O

Origin of Product

United States

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